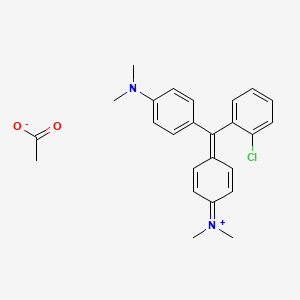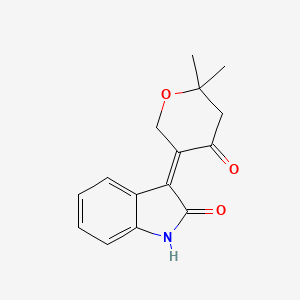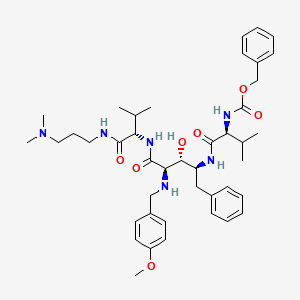
L-Lyxonamide, 2,4,5-trideoxy-N-(1-(((3-(dimethylamino)propyl)amino)carbonyl)-2-methylpropyl)-2-(((4-methoxyphenyl)methyl)amino)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lyxonamide, 2,4,5-trideoxy-N-(1-(((3-(dimethylamino)propyl)amino)carbonyl)-2-methylpropyl)-2-(((4-methoxyphenyl)methyl)amino)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- is a complex organic compound with a unique structure that includes multiple functional groups such as amides, amines, and methoxy groups
Preparation Methods
The synthesis of L-Lyxonamide, 2,4,5-trideoxy-N-(1-(((3-(dimethylamino)propyl)amino)carbonyl)-2-methylpropyl)-2-(((4-methoxyphenyl)methyl)amino)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically includes:
Formation of the core structure: This involves the assembly of the main carbon skeleton through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of various functional groups such as amides, amines, and methoxy groups through selective reactions.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Industrial production methods may involve scaling up these reactions using optimized conditions to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
L-Lyxonamide, 2,4,5-trideoxy-N-(1-(((3-(dimethylamino)propyl)amino)carbonyl)-2-methylpropyl)-2-(((4-methoxyphenyl)methyl)amino)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
L-Lyxonamide, 2,4,5-trideoxy-N-(1-(((3-(dimethylamino)propyl)amino)carbonyl)-2-methylpropyl)-2-(((4-methoxyphenyl)methyl)amino)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of L-Lyxonamide, 2,4,5-trideoxy-N-(1-(((3-(dimethylamino)propyl)amino)carbonyl)-2-methylpropyl)-2-(((4-methoxyphenyl)methyl)amino)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
L-Lyxonamide, 2,4,5-trideoxy-N-(1-(((3-(dimethylamino)propyl)amino)carbonyl)-2-methylpropyl)-2-(((4-methoxyphenyl)methyl)amino)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- can be compared with other similar compounds, such as:
L-Lyxonamide derivatives: These compounds share a similar core structure but differ in the functional groups attached.
Other amides: Compounds with similar amide functional groups but different overall structures.
Amino acid derivatives: Compounds derived from amino acids with similar functional groups.
Properties
CAS No. |
169305-62-8 |
|---|---|
Molecular Formula |
C42H60N6O7 |
Molecular Weight |
761.0 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S,3R,4R)-5-[[(2S)-1-[3-(dimethylamino)propylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C42H60N6O7/c1-28(2)35(39(50)43-23-14-24-48(5)6)46-41(52)37(44-26-31-19-21-33(54-7)22-20-31)38(49)34(25-30-15-10-8-11-16-30)45-40(51)36(29(3)4)47-42(53)55-27-32-17-12-9-13-18-32/h8-13,15-22,28-29,34-38,44,49H,14,23-27H2,1-7H3,(H,43,50)(H,45,51)(H,46,52)(H,47,53)/t34-,35-,36-,37+,38+/m0/s1 |
InChI Key |
JIKYSLCWRUUXFW-LOFFRUMASA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCCCN(C)C)NC(=O)[C@@H]([C@@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)OCC2=CC=CC=C2)O)NCC3=CC=C(C=C3)OC |
Canonical SMILES |
CC(C)C(C(=O)NCCCN(C)C)NC(=O)C(C(C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)OCC2=CC=CC=C2)O)NCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


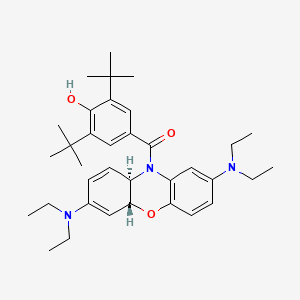

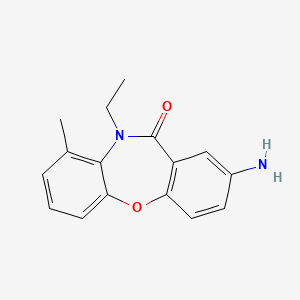
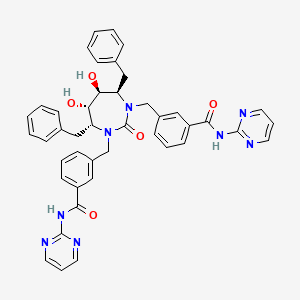

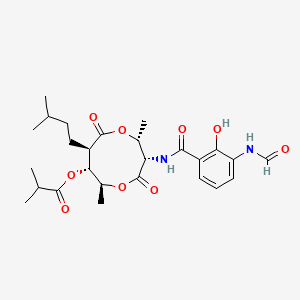

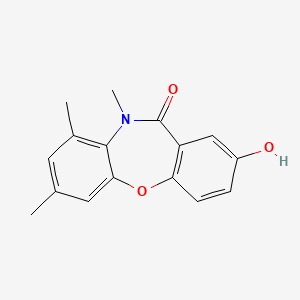
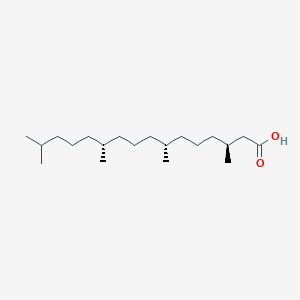
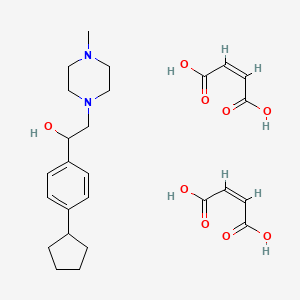
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-1-hydroxytridec-5-en-7,9,11-triyn-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12782931.png)
